Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate
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Overview
Description
Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate is a synthetic organic compound with the molecular formula C22H19F2NO3. It is characterized by the presence of a benzenecarboxylate group, a difluorophenoxy group, and an amino group attached to a benzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4-difluorophenol with benzyl bromide to form 2-(3,4-difluorophenoxy)benzyl bromide. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzenecarboxylate group may facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 4-{[2-(3,4-difluorophenoxy)phenyl]methyl}amino}benzoate
- **Ethyl 4-{[2-(3,4-difluorophenoxy)phenyl]methyl}amino}benzoate
- **Ethyl 4-{[2-(3,4-difluorophenoxy)phenyl]methyl}amino}benzoate .
Uniqueness
Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the difluorophenoxy group, in particular, can enhance its stability and binding affinity compared to similar compounds .
Properties
IUPAC Name |
ethyl 4-[[2-(3,4-difluorophenoxy)phenyl]methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO3/c1-2-27-22(26)15-7-9-17(10-8-15)25-14-16-5-3-4-6-21(16)28-18-11-12-19(23)20(24)13-18/h3-13,25H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYSOSAWCLLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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